molecular formula C7H10N2<br>C7H10N2<br>CH3C6H3(NH2)2 B7756345 2,4-Diaminotoluene CAS No. 91696-44-5

2,4-Diaminotoluene

Cat. No.: B7756345
CAS No.: 91696-44-5
M. Wt: 122.17 g/mol
InChI Key: VOZKAJLKRJDJLL-UHFFFAOYSA-N
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Description

2,4-Diaminotoluene is an aromatic organic compound with the chemical formula C₇H₁₀N₂. It is one of the six isomers of toluenediamine and is characterized by the presence of two amino groups attached to a toluene ring at the 2 and 4 positions. This compound appears as a white solid, although commercial samples may be yellow-tan due to impurities .

Biochemical Analysis

Biochemical Properties

It is known that when 2,4-Diaminotoluene is released to air, it may photolyze and react with photochemically generated hydroxyl radicals . When it is released to water, it most likely will remain in solution, where it is subject to biodegradation and photooxidation .

Cellular Effects

This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals . It has been shown to cause tumors in rats at several different tissue sites and by two different routes of exposure .

Molecular Mechanism

It is known to cause liver cancer (hepatocellular carcinoma) in male rats, and subcutaneous injection of this compound caused cancer (sarcoma) at the injection site in rats of both sexes .

Temporal Effects in Laboratory Settings

It is known that dietary administration of this compound caused liver cancer (hepatocellular carcinoma) in female mice and increased the combined incidence of benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in rats of both sexes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to cause benign tumors of the subcutaneous tissue (fibroma) in male rats and increased the combined incidence of benign and malignant mammary-gland tumors (adenoma and carcinoma) in female rats .

Metabolic Pathways

It is known that administration of this compound by stomach tube to male Eker rats (a strain with a high spontaneous incidence of kidney tumors) caused kidney cancer (carcinoma) .

Transport and Distribution

It is known that this compound is slightly soluble in water and very soluble in alcohol, ether, and benzene .

Subcellular Localization

It is known that this compound is stable under normal temperatures and pressures .

Preparation Methods

2,4-Diaminotoluene can be synthesized through several methods:

Chemical Reactions Analysis

2,4-Diaminotoluene undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

2,4-Diaminotoluene can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

4-methylbenzene-1,3-diamine
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InChI

InChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3
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InChI Key

VOZKAJLKRJDJLL-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)N)N
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Molecular Formula

C7H10N2, Array
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Related CAS

5459-85-8 (mono-hydrochloride), 636-23-7 (di-hydrochloride)
Record name Toluene-2,4-diamine
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DSSTOX Substance ID

DTXSID4020402
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Molecular Weight

122.17 g/mol
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Physical Description

2,4-toluenediamine appears as a colorless crystalline solid. Toxic by ingestion and inhalation. Irritates skin and eyes. Slightly soluble in water and neutrally buoyant in water. Decomposes with emission of toxic oxides of nitrogen at high temperatures. Used in making dyes., Other Solid, Colorless solid; Darkened by air; [ICSC] Gray or brown powder or flakes; [Alfa Aesar MSDS], Solid, COLOURLESS CRYSTALS. TURNS DARK ON EXPOSURE TO AIR., Colorless crystalline solid., Colorless to brown, needle-shaped crystals or powder. [Note: Tends to darken on storage & exposure to air. Properties given are for 2,4-TDA.]
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Boiling Point

558 °F at 760 mmHg (NTP, 1992), 292 °C, 558 °F
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Flash Point

300 °F (NTP, 1992), [ICSC] 149 °C, 149 °C, 300 °F
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Solubility

1 to 5 mg/mL at 70 °F (NTP, 1992), Very soluble in water, ethanol, ethyl ether; soluble in acetone, carbon disulfide, Soluble in water, alcohol, and ether, Solubility in water, g/100ml at 20 °C: 3.5, Soluble
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Density

1.045 at 212 °F (NTP, 1992) - Denser than water; will sink, 1.26 kg/l, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.05 (liquid at 212 °F), 1.05 (Liquid at 212 °F)
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Vapor Density

Relative vapor density (air = 1): 4.2
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Vapor Pressure

1 mmHg at 223.7 °F ; 10 mmHg at 305.1 °F (NTP, 1992), 0.00017 [mmHg], VP: 1 mm Hg at 106.5 °C, 1.70X10-4 mm Hg at 25 °C, Vapor pressure, kPa at 106.5 °C: 0.13, 1 mmHg at 224 °F, (224 °F): 1 mmHg
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Impurities

2,4-Dinitrotoluene and diaminotoluene isomers are present as impurities.
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Color/Form

Needles from water; crystals from alcohol, Prisms from alcohol, Colorless crystals

CAS No.

95-80-7; 25376-45-8(unspecifiedisomer); 26764-44-3, 95-80-7, 71111-07-4, 91696-44-5
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Record name 2,4-Diaminotoluene
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Record name 4-methyl-m-phenylenediamine
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Record name TOLUENE-2,4-DIAMINE
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Record name TOLUENE-2,4-DIAMINE
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Record name 2,4-Toluenediamine
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Record name 2,4-TOLUENEDIAMINE
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Record name TOLUENE-2,4-DIAMINE
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Melting Point

210 °F (NTP, 1992), 99 °C, 210 °F
Record name 2,4-TOLUENEDIAMINE
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Record name TOLUENE-2,4-DIAMINE
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Record name 2,4-Toluenediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041799
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4-TOLUENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TOLUENE-2,4-DIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/760
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Toluenediamine
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URL https://www.cdc.gov/niosh/npg/npgd0620.html
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,4-Diaminotoluene
Reactant of Route 2
2,4-Diaminotoluene
Reactant of Route 3
2,4-Diaminotoluene
Reactant of Route 4
2,4-Diaminotoluene
Reactant of Route 5
2,4-Diaminotoluene
Reactant of Route 6
2,4-Diaminotoluene

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